Bienvenue dans la boutique en ligne BenchChem!

2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

GSK-3β inhibition kinase inhibitor SAR regioisomer potency

2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034315-75-6; molecular formula C₂₆H₂₀BrN₃OS; molecular weight 502.43 g/mol) is a synthetic heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidin-4(5H)-one chemotype. This scaffold is recognized in patent families as a privileged structure for glycogen synthase kinase-3 (GSK-3) inhibition, with the thioether-linked bromobenzyl appendage at C2 and the N3 p-tolyl substitution constituting key pharmacophoric features that distinguish it from close analogs.

Molecular Formula C26H20BrN3OS
Molecular Weight 502.43
CAS No. 2034315-75-6
Cat. No. B2995046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034315-75-6
Molecular FormulaC26H20BrN3OS
Molecular Weight502.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br
InChIInChI=1S/C26H20BrN3OS/c1-17-10-12-21(13-11-17)30-25(31)24-23(22(15-28-24)19-7-3-2-4-8-19)29-26(30)32-16-18-6-5-9-20(27)14-18/h2-15,28H,16H2,1H3
InChIKeyHYDUZFUAZNOUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034315-75-6) – Compound Identity and Sourcing Baseline


2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034315-75-6; molecular formula C₂₆H₂₀BrN₃OS; molecular weight 502.43 g/mol) is a synthetic heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidin-4(5H)-one chemotype . This scaffold is recognized in patent families as a privileged structure for glycogen synthase kinase-3 (GSK-3) inhibition, with the thioether-linked bromobenzyl appendage at C2 and the N3 p-tolyl substitution constituting key pharmacophoric features that distinguish it from close analogs [1]. The compound is commercially available from multiple screening-compound suppliers at a typical purity specification of 95%, positioning it as a tractable starting point for medicinal chemistry campaigns targeting GSK-3-mediated pathways.

Why 2-((3-Bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Cannot Be Interchanged with In-Class Analogs Without Verification


Within the pyrrolo[3,2-d]pyrimidin-4(5H)-one chemotype, even subtle structural variations—such as the position of the bromine atom on the benzylthio group (3-Br vs. 4-Br), the identity of the N3 substituent (p-tolyl vs. benzyl vs. phenyl), or the oxidation state at C4 (oxo vs. thione)—can result in substantial shifts in GSK-3 inhibitory potency, kinase selectivity, and physicochemical properties [1][2]. The patent literature on this scaffold demonstrates that compounds within the same Markush structure exhibit more than 100-fold differences in IC₅₀ values against GSK-3β, depending on the specific combination of substituents [2]. Therefore, a procurement decision based solely on core scaffold similarity without quantitative confirmatory data for this specific CAS number carries a high risk of obtaining a compound with materially different biological activity.

Quantitative Differentiation Evidence for 2-((3-Bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Against Closest Analogs


Meta-Bromobenzyl (3-Br) vs. Para-Bromobenzyl (4-Br) Regioisomerism at C2-Thioether: Impact on GSK-3β Inhibitory Potency

The target compound bears a 3-bromobenzylthio moiety at C2, whereas the closest commercially cataloged analog, 2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034585-15-2), differs solely in the position of bromine (para vs. meta). In the broader pyrrolo[3,2-d]pyrimidine chemotype, para-substituted benzyl groups often confer different steric and electrostatic complementarity within the ATP-binding pocket of GSK-3β, leading to measurable differences in IC₅₀ values [1]. Although direct head-to-head GSK-3β inhibitory data for these two exact compounds are not yet publicly available, the patent data from the same chemotype demonstrate that positional isomerism of halogen substituents on the benzyl ring can shift IC₅₀ values by 5- to 50-fold [1]. The meta-bromine configuration in the target compound places the electronegative bromine atom in a distinct geometric relationship to the hinge-binding region, which is predicted to result in a different inhibitory profile compared with the para-substituted analog.

GSK-3β inhibition kinase inhibitor SAR regioisomer potency

N3 p-Tolyl vs. N3-Benzyl Substitution: Differential Lipophilicity and Steric Bulk Affecting Kinase Selectivity

The target compound features a p-tolyl group at N3, whereas a closely related analog, 3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034490-52-1), contains a benzyl group at the same position. The p-tolyl substituent introduces a methyl group directly attached to the aromatic ring, increasing local steric bulk and reducing conformational flexibility compared with the benzyl group's methylene spacer . In pyrrolo[3,2-d]pyrimidine GSK-3 inhibitors, the N3 substituent occupies a critical region of the enzyme's ATP-binding cleft, and small changes here can differentially affect inhibition of GSK-3α versus GSK-3β isoforms as well as off-target kinases such as CDK2 and DYRK3 [1]. The p-tolyl group in the target compound is predicted to convey a distinct selectivity fingerprint relative to the N3-benzyl analog, although explicit selectivity data remain unpublished for this specific pair.

N3 substituent SAR lipophilicity kinase selectivity

C4 Oxo (4(5H)-one) vs. C4 Thione Oxidation State: Functional Relevance for GSK-3 Binding Mode

The target compound exists as the 4(5H)-one (C4 oxo) form, whereas a separate branch of the GSK-3 inhibitor patent family (US20050153992) specifically claims pyrrolopyrimidine-thione derivatives, where the C4 position bears a sulfur atom (C=S) [1]. The oxo→thione substitution fundamentally alters hydrogen-bonding capacity at the kinase hinge region: the C=O oxygen acts as a hydrogen-bond acceptor, while the C=S sulfur is a weaker acceptor with different polarizability [1]. This divergence in hinge-binding pharmacophore can reorient the entire scaffold within the ATP-binding site, leading to distinct GSK-3β inhibition kinetics and selectivity profiles. Patent data indicate that thione derivatives in this series achieve IC₅₀ values below 100 nM against GSK-3β in some examples, but the corresponding oxo compounds may exhibit substantially different rank-order potency [1].

thione vs. oxo GSK-3 hinge binding pharmacophore validation

Molecular Property Profile: Target Compound vs. Nearest Commercially Available Analogs for Drug-Likeness and Assay Compatibility

The target compound, 2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (MW 502.43; C26H20BrN3OS), possesses a molecular weight slightly above 500 Da and is predicted to have moderate lipophilicity (cLogP estimated in the 3.5–4.5 range based on structural analogs) [1]. By comparison, 3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034490-52-1; also MW 502.43; C26H20BrN3OS) shares the same molecular formula but is expected to have a slightly lower cLogP due to the absence of the methyl group on the N3 aromatic substituent [1]. Both compounds exceed the Lipinski molecular weight cutoff of 500 Da, but the p-tolyl substitution in the target compound yields a more rigid, sterically defined N3 moiety that may enhance binding-site complementarity at the expense of aqueous solubility [2]. Quantitative solubility and permeability data remain unpublished for these specific compounds.

drug-likeness Lipinski parameters assay compatibility

Procurement-Relevant Application Scenarios for 2-((3-Bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


GSK-3β-Mediated Disease Target Validation in Cellular Models of Type II Diabetes or Alzheimer's Disease

The pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold is patented as a GSK-3 inhibitor chemotype with therapeutic relevance to impaired glucose tolerance, type II diabetes, and Alzheimer's disease [1]. The target compound, bearing the 3-bromobenzylthio and p-tolyl substituents, is appropriate for use as a tool compound in cellular assays measuring GSK-3β-dependent phosphorylation of glycogen synthase or tau protein, provided that in-house potency determination is performed prior to mechanistic studies. Users must verify the compound's IC₅₀ in their specific assay system before drawing conclusions, given the absence of published potency data for this exact CAS number.

Kinase Selectivity Profiling and SAR Expansion Around the N3-Aryl Position of Pyrrolo[3,2-d]pyrimidin-4-ones

The N3 p-tolyl group represents a specific point of structural diversification. Procurement of this compound alongside the N3-benzyl analog (CAS 2034490-52-1) and the N3-phenyl analog (CAS of 2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one) enables a systematic SAR study of the N3 substituent's effect on GSK-3 isoform selectivity and off-target kinase inhibition [2]. Such a panel can inform the design of more selective GSK-3 inhibitors with reduced polypharmacology.

Medicinal Chemistry Hit-to-Lead Optimization Requiring a Defined 3-Bromobenzylthio Pharmacophore

In lead optimization programs where a 3-bromobenzylthio motif has been identified as a potency-driving substructure, this compound serves as a benchmark for exploring the chemical space around the C2-thioether and N3 positions. The compound's commercial availability at 95% purity facilitates rapid analog synthesis and structure-activity relationship expansion . Researchers should be aware that the meta-bromine regioisomer may exhibit different metabolic stability compared with the para-bromine analog, a parameter to evaluate in ADME assays.

Computational Chemistry and Docking Studies Focused on Halogen-Bonding Interactions in Kinase Active Sites

The 3-bromobenzyl group introduces a halogen atom capable of engaging in halogen-bonding interactions with backbone carbonyl oxygens in the kinase hinge region. Docking studies with GSK-3β crystal structures (e.g., PDB entries co-crystallized with pyrrolo[3,2-d]pyrimidine inhibitors [2]) can utilize this compound to model the geometric constraints imposed by meta-bromine substitution and guide the design of next-generation inhibitors with optimized halogen-bonding networks.

Quote Request

Request a Quote for 2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.